N-Desisopropyl Metoprolol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desisopropyl Metoprolol-d5 is a deuterated analogue of N-Desisopropyl Metoprolol, which is a derivative of Metoprolol. Metoprolol is a beta-blocker used primarily to manage abnormal heart rhythms and hypertension. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desisopropyl Metoprolol-d5 typically involves the deuteration of MetoprololThis reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to ensure its suitability for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desisopropyl Metoprolol-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Wissenschaftliche Forschungsanwendungen

N-Desisopropyl Metoprolol-d5 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol and its metabolites.

Biology: Employed in metabolic studies to track the biotransformation of Metoprolol in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Metoprolol.

Industry: Utilized in the development of new beta-blockers and related pharmaceuticals .

Wirkmechanismus

N-Desisopropyl Metoprolol-d5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, making it selective for cardiac tissue. The deuterium labeling allows for precise tracking in metabolic studies, providing insights into the molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Desisopropyl Metoprolol: The non-deuterated analogue, used in similar research applications.

Metoprolol: The parent compound, widely used as a beta-blocker in clinical settings.

Atenolol: Another beta-blocker with similar pharmacological properties.

Uniqueness

N-Desisopropyl Metoprolol-d5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate quantification and tracking are essential .

Biologische Aktivität

N-Desisopropyl Metoprolol-d5 is a stable isotope-labeled derivative of Metoprolol, a well-known beta-adrenergic antagonist used primarily in cardiovascular treatments. This compound is significant for its role in pharmacokinetic studies and the understanding of metabolic pathways associated with Metoprolol. The biological activity of this compound has been explored in various contexts, particularly focusing on its effects on heart function and its potential therapeutic applications.

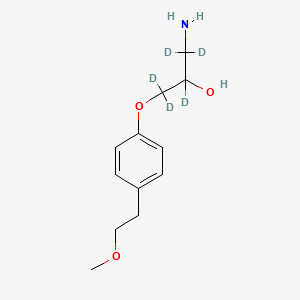

- Molecular Formula : C12H14D5NO3

- Molecular Weight : 230.31 g/mol

- CAS Number : 1794979-77-3

- IUPAC Name : 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Biological Activity

This compound exhibits biological activities similar to those of its parent compound, Metoprolol. It acts primarily as a selective beta-1 adrenergic receptor blocker, which results in various cardiovascular effects:

- Heart Rate Reduction : Like Metoprolol, this compound lowers heart rate by inhibiting the effects of catecholamines on the heart.

- Blood Pressure Regulation : It contributes to the reduction of blood pressure through vasodilation and decreased cardiac output.

- Symptomatic Relief in Cardiac Conditions : It has shown efficacy in improving symptoms related to obstructive hypertrophic cardiomyopathy (HCM), as demonstrated in clinical studies.

Clinical Studies

-

Effects on Left Ventricular Outflow Tract (LVOT) Obstruction :

- A randomized trial indicated that Metoprolol significantly reduced LVOT gradients at rest and during exercise compared to placebo, suggesting that this compound may have similar effects due to its structural relationship with Metoprolol .

- The study reported a decrease in NYHA functional class and improvement in quality of life metrics among patients receiving beta-blocker therapy.

-

Pharmacokinetics :

- As a labeled compound, this compound is utilized in pharmacokinetic studies to trace metabolic pathways and quantify drug concentrations in biological samples, enhancing the understanding of drug metabolism and disposition.

Data Table: Comparative Effects of this compound vs. Metoprolol

| Parameter | This compound | Metoprolol |

|---|---|---|

| Heart Rate Reduction | Yes | Yes |

| Blood Pressure Decrease | Yes | Yes |

| LVOT Gradient Reduction | Yes (inferred) | Significant |

| NYHA Functional Class Improvement | Yes (inferred) | Significant |

| Quality of Life Improvement | Yes (inferred) | Significant |

Case Studies

Several case studies have highlighted the importance of beta-blockers like Metoprolol and its derivatives in managing cardiovascular diseases:

- Case Study on HCM Management :

-

Pharmacokinetic Analysis :

- Another study utilized this compound to analyze the metabolic pathways of beta-blockers, revealing insights into how these drugs are processed within the body and their potential interactions with other medications.

Eigenschaften

IUPAC Name |

1-amino-1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3/i8D2,9D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXVDJGNOHFLR-QJHRKUAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.